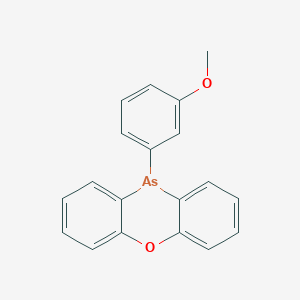
ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL-: is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a p-chlorophenyl group and a phenylacetyl group attached to the alanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- typically involves the following steps:
Starting Materials: The synthesis begins with alanine, p-chlorophenylalanine, and phenylacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the monosodium salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the p-chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom in the p-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered phenyl groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its effects on enzyme activity and protein interactions.
- Used in studies related to amino acid metabolism and transport.
Medicine:
- Explored for its potential therapeutic applications, particularly in the modulation of neurotransmitter levels.
- Studied for its effects on serotonin and other neurotransmitter pathways.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit tryptophan hydroxylase, leading to a decrease in serotonin synthesis . This interaction can affect neurotransmitter levels and influence various physiological processes.
Comparación Con Compuestos Similares
p-Chlorophenylalanine: Shares the p-chlorophenyl group but lacks the phenylacetyl group.
Phenylalanine: Similar amino acid structure but without the p-chlorophenyl and phenylacetyl groups.
Tyrosine: Contains a phenolic group instead of the p-chlorophenyl group.
Uniqueness:
- The presence of both p-chlorophenyl and phenylacetyl groups makes ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- unique in its chemical reactivity and potential applications.
- Its ability to modulate enzyme activity and neurotransmitter levels sets it apart from other similar compounds.
Propiedades
Número CAS |
55327-77-0 |
|---|---|
Fórmula molecular |
C17H15ClNNaO3 |
Peso molecular |
339.7 g/mol |
Nombre IUPAC |
sodium;3-(4-chlorophenyl)-2-[(2-phenylacetyl)amino]propanoate |
InChI |
InChI=1S/C17H16ClNO3.Na/c18-14-8-6-13(7-9-14)10-15(17(21)22)19-16(20)11-12-4-2-1-3-5-12;/h1-9,15H,10-11H2,(H,19,20)(H,21,22);/q;+1/p-1 |
Clave InChI |
HXFIKVDSHQWVRM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


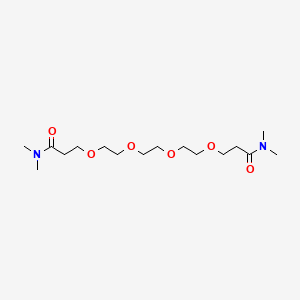
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
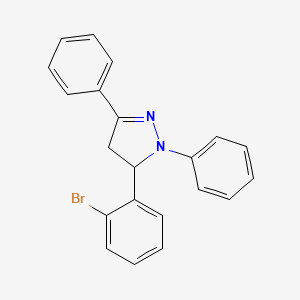

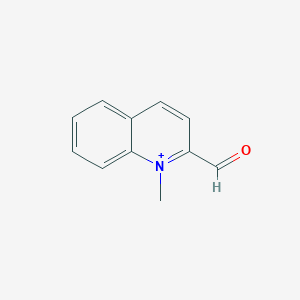
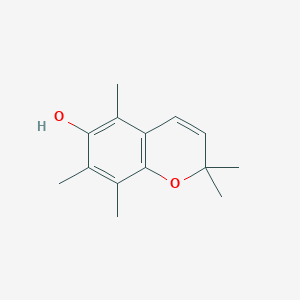
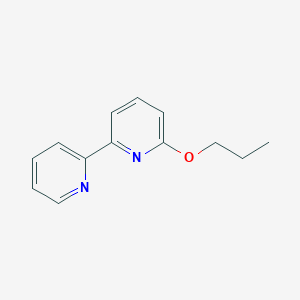
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
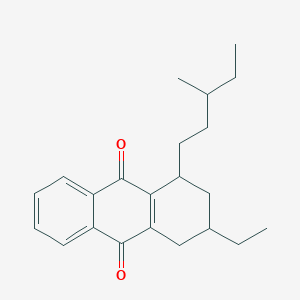

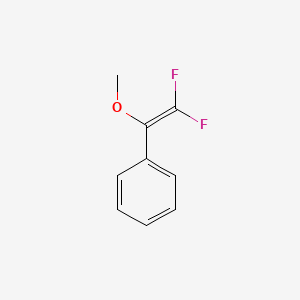
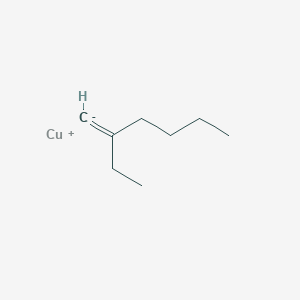
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
